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Compound of Interest

Compound Name: 3-methyl-1H-indazole

Cat. No.: B1298950

An In-depth Technical Guide to the Molecular Structure and Numbering of 3-methyl-1H-
indazole

Introduction

3-methyl-1H-indazole is a heterocyclic aromatic organic compound that serves as a pivotal
structural motif in medicinal chemistry and drug discovery.[1] Its rigid bicyclic system,
composed of a benzene ring fused to a pyrazole ring, offers a versatile scaffold for developing
therapeutic agents targeting a wide range of biological targets, including kinases and other
enzymes. This guide provides a comprehensive technical overview of the molecular structure,
IUPAC numbering conventions, spectroscopic signature, and a validated synthesis protocol for
3-methyl-1H-indazole, intended for researchers, medicinal chemists, and professionals in drug
development. The compound has a molecular formula of CsHsN2 and a molecular weight of
approximately 132.16 g/mol .[2][3][4][5]

Part 1: Elucidation of Molecular Structure &
Tautomerism

The foundational structure of 3-methyl-1H-indazole is a benzopyrazole system, where a six-
membered benzene ring is fused to a five-membered pyrazole ring.[6] A critical feature of the
indazole core is its capacity for tautomerism—the migration of a proton between the two
nitrogen atoms of the pyrazole ring. This results in two primary tautomeric forms: 1H-indazole
and 2H-indazole.[6][7]
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o 1H-Tautomer: The proton resides on the nitrogen atom at position 1. This is generally the
more thermodynamically stable and, therefore, the predominant form for N-unsubstituted
indazoles.[6][7]

o 2H-Tautomer: The proton is located on the nitrogen atom at position 2.

For 3-methyl-indazole, the 1H-tautomer is the conventionally depicted and more stable isomer.
The presence and position of the N-H proton are crucial, as it can act as a hydrogen bond
donor, a key interaction in many biological systems.

Caption: Tautomeric forms of 3-methyl-indazole.

Part 2: IUPAC Numbering Convention

A standardized numbering system is essential for unambiguously identifying substituted
indazole derivatives. According to IUPAC nomenclature, the numbering of the indazole ring
begins at the protonated nitrogen (for the 1H-tautomer) and proceeds around the pyrazole ring
first before continuing to the benzene ring. The primary objective is to assign the lowest
possible locants to the heteroatoms and then to the substituents.

Causality of Numbering:

Position 1: Assigned to the nitrogen atom bearing the hydrogen in the stable 1H-tautomer.
» Position 2: Assigned to the adjacent nitrogen atom.

o Position 3: Assigned to the carbon bearing the methyl group. This position is part of the five-
membered ring.

e Positions 4, 5, 6, 7: The numbering continues sequentially around the carbons of the fused
benzene ring.

This convention ensures that 3-methyl-1H-indazole is the unique and correct name for this
structure.

Caption: [IUPAC numbering for 3-methyl-1H-indazole.
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Part 3: Spectroscopic Characterization for
Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of 3-methyl-1H-
indazole.[8] The combination of NMR, IR, and Mass Spectrometry provides a complete
fingerprint of the molecule.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10]

¢ IH NMR: The proton NMR spectrum is highly diagnostic. A broad singlet corresponding to the
exchangeable N-H proton is typically observed at a high chemical shift (>10 ppm), especially
in solvents like DMSO-ds.[10] The methyl group protons appear as a sharp singlet around
2.5 ppm. The four aromatic protons on the benzene ring appear as a complex multiplet
pattern between 6.9 and 7.7 ppm.[11]

e 13C NMR: The proton-decoupled 13C NMR spectrum will show eight distinct signals
corresponding to the eight carbon atoms in the molecule (six in the benzene ring, one at C3,
and the methyl carbon).

Table 1. Summary of NMR Data for 3-methyl-1H-indazole

] ] Expected Chemical
Technique Assignment . Notes
Shift (6, ppm)
Broad singlet,
1H NMR NH (Position 1) ~13.2 (in CDCI3)[11] position is solvent-

dependent.

) Complex multiplets
Aromatic H (C4-C7) 6.90 - 7.65[11] )
(doublets and triplets).

CHs (Position 3) ~2.56[11] Sharp singlet.

) Six distinct signals
13C NMR Aromatic C 108 - 142 ted
expected.

C3 ~141
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|| CH3 | ~11-12 | |

Note: Precise chemical shifts can vary based on the solvent and instrument frequency. The
data is compiled from reported values for 3-methyl-1H-indazole and its derivatives.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

¢ N-H Stretch: A characteristic broad absorption band is expected in the region of 3100-3300
cm~* due to the N-H bond stretching of the pyrazole ring.

e C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations appear just above
3000 cm~1, while the aliphatic C-H stretching from the methyl group appears just below 3000
cm™i.

e C=C and C=N Ring Stretch: Multiple sharp peaks in the 1450-1600 cm~1 region correspond
to the stretching vibrations within the fused aromatic ring system.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through
fragmentation patterns.[8]

e Molecular lon Peak (M*): The primary peak in the mass spectrum will correspond to the
molecular weight of the compound. For 3-methyl-1H-indazole (CsHsN3z), the expected exact
mass is ~132.07 Da, leading to a prominent molecular ion peak (M*) at m/z = 132.[2][11]

o Fragmentation: Common fragmentation may involve the loss of a proton (M-1) or other small
neutral molecules, providing further structural evidence. A significant fragment is often
observed at m/z = 131.[2]

Part 4: Validated Synthesis Protocol

A common and efficient method for synthesizing 3-methyl-1H-indazole is the reductive
cyclization of 2-aminoacetophenone.[3][11] This process involves two key chemical
transformations: diazotization followed by an intramolecular reaction.
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Experimental Protocol: Synthesis via Reductive Cyclization

Causality: This protocol relies on the initial formation of a diazonium salt from the primary
amine of 2-aminoacetophenone. This highly reactive intermediate is not isolated but is
immediately subjected to a reducing agent (stannous chloride), which facilitates an
intramolecular cyclization reaction to form the stable indazole ring system.

Step-by-Step Methodology:[3][11]

» Dissolution: Dissolve 2-aminoacetophenone (1.0 eq) in hydrochloric acid (37%) and cool the
solution to 0-10 °C in an ice bath.

o Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) (1.2 eq)
dropwise to the reaction mixture, ensuring the temperature is maintained between 0-10 °C.
Stir the mixture for 1 hour at this temperature.

e Reduction & Cyclization: In a separate flask, dissolve stannous chloride dihydrate
(SnCl2-2H20) (2.5 eq) in hydrochloric acid (37%). Slowly add this solution to the diazonium
salt mixture, again maintaining the temperature at 0-10 °C.

o Reaction Completion: Allow the reaction to stir overnight at the same temperature (0-10 °C).
o Work-up: Pour the reaction mixture into ice water and filter to remove any solids.

o Precipitation: Adjust the pH of the filtrate to ~8 using a suitable base (e.g., NaOH or NaHCOs3
solution). A large amount of solid product will precipitate out of the solution.

« |solation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to
yield 3-methyl-1H-indazole as an off-white solid.[11]

- Step 1: Diazotization | _ Reactive Intermediate - . . Step 2: Reductive Cyclization ) T
2-Aminoacetophenone (HCI, NaNOz, 0-10 °C) >{ In-situ Diazonium Salt H (SnCl-H:0, HC) 3-methyl-1H-indazole

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-methyl-1H-indazole.
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Part 5: Physicochemical and Safety Data

A summary of key properties and safety information is crucial for proper handling and
application.

Table 2: Physicochemical and Safety Properties

Property Value Reference
Molecular Formula CsHsN2 [21[3][4]
Molecular Weight 132.16 g/mol [21[3114]
CAS Number 3176-62-3 [3][13]
Appearance Off-white to white solid [3][11]
IUPAC Name 3-methyl-1H-indazole [2]

| GHS Hazard | Warning: H302 (Harmful if swallowed) |[2][4] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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